molecular formula C19H18F3N5OS B10960278 hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10960278
M. Wt: 421.4 g/mol
InChI Key: YDPRVLBFSLWEOG-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[1,2-a]pyrazine derivatives: Compounds with similar core structures but different substituents.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar heterocyclic rings but different functional groups.

Uniqueness

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is unique due to its combination of multiple heterocyclic rings and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18F3N5OS

Molecular Weight

421.4 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C19H18F3N5OS/c20-19(21,22)16-9-13(15-4-2-8-29-15)23-17-10-14(24-27(16)17)18(28)26-7-6-25-5-1-3-12(25)11-26/h2,4,8-10,12H,1,3,5-7,11H2

InChI Key

YDPRVLBFSLWEOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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